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molecular formula C12H12O5 B1605362 Dimethyl ((4-hydroxyphenyl)methylene)malonate CAS No. 51947-45-6

Dimethyl ((4-hydroxyphenyl)methylene)malonate

Cat. No. B1605362
M. Wt: 236.22 g/mol
InChI Key: SVNROXUQMHLOTA-UHFFFAOYSA-N
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Patent
US06995271B2

Procedure details

To a mixture of 4-hydroxybenzaldehyde (280.9 g), dimethyl malonate (289.2 mL) and toluene (1.12 mL) were successively added acetic acid (13.2 mL) and piperidine (11.4 mL). After dehydration under refluxing at internal temperature of 70° C.–75° C. for about 4 hr, the mixture was cooled to internal temperature of not more than 10° C. and stirred further for 1 hr. The precipitated crystals were collected by filtration and washed with toluene (350 mL) to give the title compound (compound [8]; 523.7 g, yield 96.4%).
[Compound]
Name
compound [ 8 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280.9 g
Type
reactant
Reaction Step Two
Quantity
289.2 mL
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
solvent
Reaction Step Four
Yield
96.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:17][CH3:18])(=[O:16])[CH2:11][C:12]([O:14][CH3:15])=[O:13].C1(C)C=CC=CC=1.N1CCCCC1>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:11]([C:10]([O:17][CH3:18])=[O:16])[C:12]([O:14][CH3:15])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
compound [ 8 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
280.9 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
289.2 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1.12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
11.4 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
13.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred further for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After dehydration under refluxing at internal temperature of 70° C.–75° C. for about 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to internal temperature of not more than 10° C.
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with toluene (350 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C(C(=O)OC)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 523.7 g
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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